molecular formula C10H23N B1609040 Di-tert-amylamine CAS No. 2978-47-4

Di-tert-amylamine

Cat. No.: B1609040
CAS No.: 2978-47-4
M. Wt: 157.3 g/mol
InChI Key: SNHZNFDWSYMNDN-UHFFFAOYSA-N
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Description

. It is a secondary amine characterized by its bulky tert-amyl groups attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Mechanism of Action

Di-tert-amylamine exerts its effects through various mechanisms depending on the context of its use. In organic synthesis, it acts as a nucleophile, attacking electrophilic centers in substrates . In biological systems, it can interact with enzymes and proteins, affecting their activity and function . The molecular targets and pathways involved vary based on the specific application and conditions.

Properties

IUPAC Name

2-methyl-N-(2-methylbutan-2-yl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N/c1-7-9(3,4)11-10(5,6)8-2/h11H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHZNFDWSYMNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403477
Record name Di-tert-amylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2978-47-4
Record name N-(1,1-Dimethylpropyl)-2-methyl-2-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2978-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-tert-amylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-amylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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